n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide: is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is a derivative of carbazole, a heterocyclic aromatic organic compound known for its photochemical stability and good hole-transport ability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide typically involves the reaction of 1-methyl-9H-carbazole with ethyl formate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazoles .
Scientific Research Applications
n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]acetamide
- n-[2-(3-Ethyl-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide
- 2-(9H-Carbazol-9-yl)ethyl methacrylate
Comparison: Compared to similar compounds, n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide is unique due to its specific formamide functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and photochemical characteristics .
Properties
CAS No. |
5610-75-3 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[2-(1-methyl-9H-carbazol-2-yl)ethyl]formamide |
InChI |
InChI=1S/C16H16N2O/c1-11-12(8-9-17-10-19)6-7-14-13-4-2-3-5-15(13)18-16(11)14/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
InChI Key |
FIIDMVZRCJCWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=CC=CC=C23)CCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.